molecular formula C19H31NO4 B5589301 3,4,5-triethoxy-N,N-dipropylbenzamide

3,4,5-triethoxy-N,N-dipropylbenzamide

Cat. No.: B5589301
M. Wt: 337.5 g/mol
InChI Key: JXXJINFOCASLDB-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N,N-dipropylbenzamide is an organic compound with the molecular formula C19H31NO4 It is characterized by the presence of three ethoxy groups attached to a benzene ring, along with an N,N-dipropylamide functional group

Scientific Research Applications

3,4,5-Triethoxy-N,N-dipropylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N,N-dipropylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,5-triethoxybenzoic acid.

    Amidation Reaction: The 3,4,5-triethoxybenzoic acid is reacted with N,N-dipropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triethoxy-N,N-dipropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 3,4,5-triethoxybenzoic acid derivatives.

    Reduction: Formation of 3,4,5-triethoxy-N,N-dipropylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N,N-dipropylbenzamide involves its interaction with specific molecular targets. The ethoxy groups and the amide functionality play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxy-N,N-dipropylbenzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4,5-Triethoxy-N,N-diethylbenzamide: Similar structure but with diethylamide instead of dipropylamide.

    3,4,5-Triethoxybenzoic acid: Lacks the amide functionality.

Uniqueness

3,4,5-Triethoxy-N,N-dipropylbenzamide is unique due to the combination of ethoxy groups and the N,N-dipropylamide functionality This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds

Properties

IUPAC Name

3,4,5-triethoxy-N,N-dipropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO4/c1-6-11-20(12-7-2)19(21)15-13-16(22-8-3)18(24-10-5)17(14-15)23-9-4/h13-14H,6-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXJINFOCASLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=C(C(=C1)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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